molecular formula C13H26ClN B1405318 4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride CAS No. 1955531-21-1

4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride

Cat. No.: B1405318
CAS No.: 1955531-21-1
M. Wt: 231.8 g/mol
InChI Key: WLYIEQMYBVRZEV-UHFFFAOYSA-N
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Description

4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride typically involves the reaction of 4-methylcyclohexylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-methylcyclohexyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h11-14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIEQMYBVRZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride
Reactant of Route 2
4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride
Reactant of Route 3
4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride
Reactant of Route 4
4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride
Reactant of Route 5
4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride
Reactant of Route 6
4-(((1r,4r)-4-Methylcyclohexyl)methyl)piperidine hydrochloride

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